molecular formula C21H17NO2 B13999784 N-(2-oxo-1,2-diphenyl-ethyl)benzamide CAS No. 6942-03-6

N-(2-oxo-1,2-diphenyl-ethyl)benzamide

Cat. No.: B13999784
CAS No.: 6942-03-6
M. Wt: 315.4 g/mol
InChI Key: MQFNDRPLCKPYRR-UHFFFAOYSA-N
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Description

N-(2-oxo-1,2-diphenyl-ethyl)benzamide is an organic compound with a complex structure that includes a benzamide group attached to a diphenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,2-diphenyl-ethyl)benzamide typically involves the reaction of benzoyl chloride with diphenylacetic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,2-diphenyl-ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-oxo-1,2-diphenyl-ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2-diphenyl-ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-1,2-diphenyl-ethyl)benzamide
  • N-(2-oxo-1,2-diphenyl-ethyl)-4-nitrobenzamide
  • N-(2-oxo-1,2-diphenyl-ethyl)-4-methylbenzamide

Uniqueness

N-(2-oxo-1,2-diphenyl-ethyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

6942-03-6

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

N-(2-oxo-1,2-diphenylethyl)benzamide

InChI

InChI=1S/C21H17NO2/c23-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22-21(24)18-14-8-3-9-15-18/h1-15,19H,(H,22,24)

InChI Key

MQFNDRPLCKPYRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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